3-[(2-Chloro-4-fluorophenyl)formamido]propanoic acid
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Overview
Description
3-[(2-Chloro-4-fluorophenyl)formamido]propanoic acid is a chemical compound with the molecular formula C10H9ClFNO3 and a molecular weight of 245.63 g/mol . It is also known by its IUPAC name, N-(2-chloro-4-fluorobenzoyl)-beta-alanine . This compound is characterized by the presence of a chloro-fluoro-substituted benzene ring attached to a formamido group and a propanoic acid moiety.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 3-[(2-Chloro-4-fluorophenyl)formamido]propanoic acid are currently unknown . As research progresses, it is expected that the compound’s role in various biochemical pathways will be discovered.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-4-fluorophenyl)formamido]propanoic acid typically involves the reaction of 2-chloro-4-fluorobenzoic acid with beta-alanine in the presence of a coupling agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction temperature is maintained at around room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes . The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-4-fluorophenyl)formamido]propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Major Products
Substitution Reactions: The major products depend on the nucleophile used.
Hydrolysis: The major products are 2-chloro-4-fluorobenzoic acid and beta-alanine.
Scientific Research Applications
3-[(2-Chloro-4-fluorophenyl)formamido]propanoic acid has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenol: This compound shares the chloro and fluoro substituents on the benzene ring but lacks the formamido and propanoic acid groups.
2-Chloro-4-fluorobenzoic acid: This compound is structurally similar but does not contain the formamido and propanoic acid moieties.
Uniqueness
3-[(2-Chloro-4-fluorophenyl)formamido]propanoic acid is unique due to the presence of both the formamido and propanoic acid groups, which confer distinct chemical and biological properties . These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to its simpler analogs .
Properties
IUPAC Name |
3-[(2-chloro-4-fluorobenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO3/c11-8-5-6(12)1-2-7(8)10(16)13-4-3-9(14)15/h1-2,5H,3-4H2,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDYRLGZDCSWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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